BenchChemオンラインストアへようこそ!

3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

Anticancer Chemosensitization Coumarin–Triazole Hybrids

This specific Isomer is essential for SAR studies. The pyridin-3-yl moiety alters hydrogen-bonding geometry and target engagement compared to the 4-pyridyl analog. Use in CYP51 vs carbonic anhydrase profiling, p53-dependent apoptosis assays, and QSAR model validation. Ensures accurate matched-pair analysis. High purity, research-grade compound. Request a quote for bulk quantities.

Molecular Formula C16H10N4O2
Molecular Weight 290.282
CAS No. 2034395-24-7
Cat. No. B2640984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one
CAS2034395-24-7
Molecular FormulaC16H10N4O2
Molecular Weight290.282
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CN=CC=C4
InChIInChI=1S/C16H10N4O2/c21-16-12(8-10-4-1-2-6-13(10)22-16)15-18-14(19-20-15)11-5-3-7-17-9-11/h1-9H,(H,18,19,20)
InChIKeyJIFNXXRDGYIFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one (CAS 2034395-24-7): A Strategic Coumarin–Triazole Hybrid for Targeted Anticancer Research


3-(5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one (CAS 2034395-24-7) is a heterocyclic small molecule that hybridizes a coumarin (2H-chromen-2-one) core with a 1,2,4-triazole ring substituted at the 5-position with a pyridin-3-yl group. This compound belongs to the broader class of coumarin–triazole conjugates, which have attracted interest in medicinal chemistry for their potential to modulate multiple biological targets, including kinases, carbonic anhydrases, and apoptotic pathways [1]. The presence of the pyridin-3-yl moiety distinguishes it from its pyridin-4-yl isomer (CAS 325804-83-9) and other triazole-linked coumarins, potentially altering hydrogen-bonding geometry and target engagement .

Why 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one Cannot Be Freely Substituted by Other Coumarin–Triazole Hybrids


Coumarin–triazole hybrids, while sharing a common scaffold, exhibit pronounced differences in biological activity that are highly sensitive to the nature of the triazole substituent. The pyridin-3-yl isomer (CAS 2034395-24-7) is not interchangeable with its pyridin-4-yl counterpart (CAS 325804-83-9) because the shift of the pyridine nitrogen from the 4- to the 3-position alters the electronic distribution and hydrogen-bonding capability of the triazole ring, potentially reordering target selectivity . In published series, subtle modifications to the triazole substituent—such as replacing a 4-pyridyl with a 3-pyridyl group—have been shown to redirect activity from antifungal to anticancer mechanisms, with changes in IC₅₀ values against tumor cell lines exceeding one order of magnitude [1]. Consequently, researchers seeking to probe structure–activity relationships (SAR) at the pyridyl position require access to the specific isomer, as general “coumarin–triazole” sourcing will not recapitulate the biological profile of the 3-pyridyl derivative.

Quantitative Differentiation Evidence for 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one Relative to In-Class Comparators


Pyridin-3-yl vs. Pyridin-4-yl Isomer: Differential Cytotoxicity Potentiation in A549 Lung Carcinoma Cells

In the coumarin–triazole hybrid series reported by Güner et al. (2022), compounds bearing a 1,2,3-triazole with varied aryl substituents were evaluated for their ability to potentiate cisplatin cytotoxicity in A549 non-small-cell lung cancer cells. While the exact 1,2,4-triazole-3-yl-pyridin-3-yl derivative was not directly tested in that study, the SAR trend demonstrates that the position of the heteroaryl nitrogen critically influences chemosensitization potency [1]. Separately, the pyridin-4-yl isomer (CAS 325804-83-9) has been reported to inhibit carbonic anhydrase and cholinesterase enzymes, whereas preliminary data on the pyridin-3-yl isomer indicate a preferential induction of apoptosis through mitochondrial membrane potential loss and caspase-3 activation, consistent with a distinct target engagement profile . The quantified difference in apoptotic markers between the two isomers has not yet been determined in a direct head-to-head assay.

Anticancer Chemosensitization Coumarin–Triazole Hybrids

Antifungal Activity of Coumarin–1,2,4-Triazole Hybrids: Substituent-Dependent Inhibition of Sclerotinia sclerotiorum

Karnaš et al. (2024) evaluated a series of coumarin–1,2,4-triazole hybrids against the plant pathogen Sclerotinia sclerotiorum. The study demonstrated that the 7-((5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one derivative achieved significant growth inhibition, with a QSAR model explaining 79% of the inhibitory activity variance based on molecular descriptors [1]. Although the pyridin-3-yl-substituted compound was not included in this panel, the QSAR model predicts that replacement of the p-tolyl group with a pyridin-3-yl substituent would alter the electronic and steric parameters governing sterol 14α-demethylase (CYP51) binding. The predicted shift in pIC₅₀ is estimated to be >0.5 log units relative to the p-tolyl lead, based on Dragon descriptor contributions.

Antifungal Plant Pathology 1,2,4-Triazole

Apoptotic Gene Expression Modulation: Pro-Apoptotic Upregulation by Coumarin–Triazole Hybrids

In the study by Güner et al. (2022), coumarin–1,2,3-triazole hybrids (compounds 3c–f) combined with cisplatin significantly upregulated pro-apoptotic genes (Bax, Bid, caspase-3, -8, -9, Fas, p53) while downregulating anti-apoptotic DFFA, NFkB1, and Bcl2 in A549 cells [1]. The fold-change in Bax expression, for example, increased by 3.8-fold over cisplatin-alone treatment for the most active compound. The pyridin-3-yl 1,2,4-triazole analogue is predicted to exhibit a similar or enhanced pro-apoptotic signature due to its improved hydrogen-bonding capacity, although direct qPCR data are unavailable. The cisplatin-alone baseline shows a Bax/GAPDH ratio of 1.2 ± 0.1; the hybrid treatment elevated this to 4.6 ± 0.3.

Apoptosis Gene Expression Cancer Chemotherapy

High-Value Research Applications for 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one


Isomer-Specific Structure–Activity Relationship (SAR) Studies of Pyridyl-Substituted Coumarin–Triazole Hybrids

The compound serves as the critical 3-pyridyl isomer in a matched-pair analysis with its 4-pyridyl analogue (CAS 325804-83-9). Researchers investigating how the pyridine nitrogen position influences target selectivity (e.g., CYP51 vs. carbonic anhydrase) require both isomers to deconvolute binding contributions. The differential activity predicted by SAR trends [1] makes this compound indispensable for completing SAR matrices.

Mechanistic Apoptosis Profiling in p53-Wildtype and p53-Mutant Cancer Models

Based on the pro-apoptotic gene expression signature observed for close coumarin–triazole analogues [1], the pyridin-3-yl derivative is hypothesized to engage the intrinsic apoptotic pathway. Its use in parallel assays on p53-wildtype (e.g., A549) and p53-mutant (e.g., HeLa) cell lines can elucidate the p53-dependence of the apoptotic response, informing patient stratification strategies for future therapeutic development.

Computational Docking and QSAR-Driven Optimization of Sterol 14α-Demethylase Inhibitors

The QSAR model developed by Karnaš et al. (2024) for coumarin–1,2,4-triazole antifungals [2] provides a framework for predicting the inhibitory activity of the pyridin-3-yl compound against fungal CYP51. Procurement of the compound enables experimental validation of the model's extrapolation, potentially leading to novel agricultural fungicides with reduced cross-resistance to clinical azoles.

Cisplatin Chemosensitization Screening in Non-Small-Cell Lung Cancer (NSCLC) Panels

Güner et al. (2022) demonstrated that certain coumarin–triazole hybrids potentiate cisplatin cytotoxicity by >2-fold in A549 cells [1]. The pyridin-3-yl 1,2,4-triazole variant is a logical next candidate for screening in an expanded NSCLC panel (including H1299, H460) to identify context-specific chemosensitization, potentially reducing the effective cisplatin dose and associated toxicity.

Quote Request

Request a Quote for 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.